molecular formula C30H41NO4S B6350913 (R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected CAS No. 1212247-04-5

(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected

Cat. No. B6350913
CAS RN: 1212247-04-5
M. Wt: 511.7 g/mol
InChI Key: PVOLXHPPTSGWIX-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, commonly referred to as N-FMOC protected, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 134-136°C and a molecular weight of 400.48 g/mol. N-FMOC protected is a derivative of amino acids and is used as a protecting group in peptide synthesis and as a reagent in organic synthesis. It is a versatile compound that can be used to modify proteins and peptides, as well as to study the structure and function of proteins.

Scientific Research Applications

N-FMOC protected is used in a variety of scientific research applications. It is used to modify proteins and peptides, as well as to study the structure and function of proteins. It is also used in the synthesis of peptide hormones and other peptide-based drugs, as well as in the synthesis of oligonucleotides and other nucleic acid-based drugs. Additionally, it is used in the synthesis of small molecules and other organic compounds.

Mechanism of Action

N-FMOC protected is used as a protecting group in peptide synthesis. It is used to protect the side chains of amino acids from unwanted reactions during the synthesis process. It is also used to modify proteins and peptides, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
N-FMOC protected has no known biochemical or physiological effects. It is used as a protecting group in peptide synthesis and as a reagent in organic synthesis, and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

N-FMOC protected has several advantages for use in lab experiments. It is easy to use, stable, and can be used to modify proteins and peptides. Additionally, it is cost-effective and can be used in a variety of synthetic processes. However, it is limited in its scope, as it cannot be used to modify proteins or peptides that are not amino acids.

Future Directions

There are a number of potential future directions for the use of N-FMOC protected. These include its use in the synthesis of peptide hormones, the synthesis of oligonucleotides, the synthesis of small molecules, and the synthesis of other organic compounds. Additionally, it could be used to study the structure and function of proteins, as well as to modify proteins and peptides. Finally, it could be used to develop new methods of peptide synthesis and to improve existing methods.

Synthesis Methods

N-FMOC protected is synthesized through a process called Fmoc-solid phase peptide synthesis (Fmoc-SPPS). This process involves the reaction of an amino acid with N-Fmoc-Cl, in the presence of a base (such as pyridine or triethylamine) and a solvent (such as dichloromethane or methanol). This reaction produces an amino acid derivative, which is then coupled with another amino acid in the presence of a coupling agent (such as diisopropylcarbodiimide or N,N’-dicyclohexylcarbodiimide). The resulting peptide is then deprotected with a base (such as trifluoroacetic acid or piperidine) and a solvent (such as dichloromethane or methanol). This process is repeated until the desired peptide is obtained.

properties

IUPAC Name

(2S)-3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLXHPPTSGWIX-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected

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